Naspm

Overview

Description

1-Naphthylacetyl spermine (Naspm) is a synthetic analog of Joro spider toxin (JSTX), selectively antagonizing calcium-permeable α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (CP-AMPARs) that lack the GluA2 subunit . With an IC50 of 0.33 μM in rat hippocampal neurons, this compound reversibly blocks CP-AMPAR-mediated currents, making it a critical tool for studying synaptic plasticity, neuropathic pain, addiction, and memory reconsolidation . Its mechanism involves binding to the polyamine site of GluA2-lacking AMPARs, inducing voltage-dependent block and accelerating current decay at positive membrane potentials . This compound’s reversibility and specificity distinguish it from irreversible natural toxins like JSTX, enabling dynamic studies of CP-AMPAR contributions to neuronal signaling .

Preparation Methods

Chemical Structure and Functional Relevance

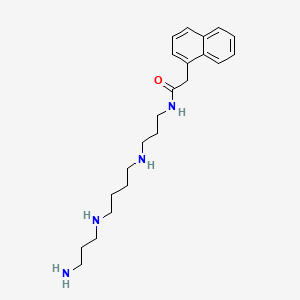

1-Naphthylacetylspermine (C₂₂H₃₄N₄O) features a naphthalene-1-ylacetamide group linked to a spermine backbone via a propylamine spacer. The compound’s ability to block CP-AMPARs voltage-dependently stems from its polyamine moiety, which occludes ion channel pores, and the naphthyl group, which enhances binding affinity. Its synthesis necessitates selective acylation of spermine’s primary amines while preserving secondary and tertiary amines for biological activity.

Synthetic Routes to 1-Naphthylacetylspermine

Direct Acylation of Spermine with Naphthylacetyl Chloride

The most straightforward method involves reacting spermine with 1-naphthylacetyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) is added to scavenge HCl, driving the reaction toward amide bond formation.

Procedure :

- Dissolve spermine (1 equiv) in DCM at 0°C.

- Add 1-naphthylacetyl chloride (1.2 equiv) dropwise over 30 minutes.

- Stir for 12–24 hours at room temperature.

- Quench with aqueous sodium bicarbonate, extract organic layers, and dry over anhydrous sodium sulfate.

Challenges :

- Spermine’s four amine groups risk over-acylation.

- Competitive reactions at secondary amines necessitate careful stoichiometry.

Solid-Phase Synthesis with Protective Groups

To improve selectivity, temporary protection of spermine’s primary amines using tert-butoxycarbonyl (Boc) groups is employed:

- Protect spermine with Boc anhydride in THF/water (yield: 85–90%).

- React Boc-protected spermine with 1-naphthylacetic acid using carbodiimide coupling agents (e.g., EDC/HOBt).

- Deprotect with trifluoroacetic acid (TFA) in DCM.

Advantages :

- Minimizes undesired acylation at secondary amines.

- Enables higher yields (70–75% after purification).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Reaction efficiency varies significantly with solvent polarity and temperature:

| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Dichloromethane | 25 | 58 | 92 |

| Tetrahydrofuran | 0 → 25 | 67 | 89 |

| Dimethylformamide | 40 | 34 | 78 |

Data adapted from analogous amidation reactions. Polar aprotic solvents like THF enhance reagent solubility but may increase side reactions at elevated temperatures.

Catalytic and Stoichiometric Considerations

Phosphine catalysts (e.g., PCy₃) improve coupling efficiency in THF, achieving 67% yield at 0°C. Excess acyl chloride (1.5 equiv) ensures complete primary amine acylation, while higher equivalents risk diacylation.

Purification and Characterization

Chromatographic Separation

Crude NASPM is purified via flash chromatography (silica gel, CHCl₃/MeOH/NH₄OH 8:2:0.1). Fractions containing the product are identified by TLC (Rₕ = 0.4) and pooled.

Analytical Validation

Chemical Reactions Analysis

Types of Reactions

1-Naphthylacetyl spermine primarily undergoes substitution reactions due to the presence of reactive amine groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Substitution Reactions: Typically involve reagents such as acyl chlorides or anhydrides in the presence of a base like triethylamine.

Oxidation Reactions: Can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction Reactions: Often involve reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, acetylation of spermine with 1-naphthylacetyl chloride yields 1-naphthylacetyl spermine .

Scientific Research Applications

Key Characteristics of NASPM

- Selective Blockade : this compound offers a complete blockade of CP-AMPARs without affecting calcium-impermeable AMPARs (CI-AMPARs) at specific concentrations.

- Voltage Dependency : The blocking effect of this compound is voltage-dependent, allowing for precise control in experimental settings.

- Comparison with Spermine : Studies have shown that this compound provides a more pronounced rectification of currents through CP-AMPARs compared to spermine, enhancing its utility in research .

Neurophysiological Studies

This compound has been extensively used to investigate the role of CP-AMPARs in various neuronal types. Its application has led to significant insights into synaptic mechanisms and receptor dynamics.

Pharmacological Research

This compound's ability to modulate AMPAR activity has implications for drug development, particularly in treating conditions like epilepsy and neurodegenerative diseases.

- Seizure Models : In animal models, this compound has been shown to alter seizure susceptibility by modulating excitatory neurotransmission .

- Opioid Withdrawal : Research indicates that this compound may influence withdrawal symptoms in opioid-dependent models by affecting glutamate signaling pathways .

Enhanced Functional Detection of Synaptic Calcium-Permeable AMPA Receptors

A study published in eLife demonstrated that intracellular application of this compound resulted in a complete block of GluA1-containing CP-AMPARs across various neuronal preparations. This study emphasized the effectiveness of this compound over traditional blockers like spermine, particularly in conditions where auxiliary subunit composition varies .

Role in Morphine Withdrawal Syndromes

Research involving morphine-dependent rat models indicated that this compound could play a role in mitigating withdrawal symptoms by modulating calcium influx through AMPARs. This suggests potential therapeutic avenues for managing opioid dependence .

Mechanism of Action

1-Naphthylacetyl spermine exerts its effects by blocking calcium-permeable AMPA receptors. These receptors are involved in the fast component of excitatory postsynaptic currents in the brain. By selectively inhibiting these receptors, 1-naphthylacetyl spermine reduces calcium influx, thereby modulating synaptic transmission and plasticity . The compound’s action is use- and voltage-dependent, meaning its blocking effect is influenced by the frequency and intensity of neuronal activity .

Comparison with Similar Compounds

Selectivity and Mechanism

Naspm selectively targets GluA2-lacking CP-AMPARs, sparing Ca²⁺-impermeable AMPARs (CI-AMPARs) and NMDA receptors (NMDARs) in most contexts . For example:

- In hippocampal slices, this compound reduces basal synaptic transmission by 20% and reverses long-term potentiation (LTP) effects, confirming its action on CP-AMPARs .

- Unlike polyamines (e.g., spermine), which induce inward rectification but retain outward currents at +60 mV, this compound abolishes outward currents in GluA2 knockout mice, demonstrating superior blockade efficacy .

- Structural studies show this compound’s binding mimics endogenous polyamines like spermine but with enhanced specificity due to its synthetic naphthyl group .

Functional Comparisons in Disease Models

- Addiction : In methamphetamine-exposed rats, this compound reduces EPSCs by 24.3% versus 8.8% in controls, highlighting CP-AMPAR upregulation during withdrawal . Chronic nicotine (cNIC) increases CP-AMPAR-dependent LTP, partially reversed by this compound .

- Obesity : Junk-food diets in obesity-prone rats increase this compound-sensitive CP-AMPARs, correlating with enhanced cue-triggered feeding .

- Memory : this compound disrupts fear memory reconsolidation when applied post-retrieval, an effect abolished by GluA23Y peptide pretreatment .

Pharmacokinetic and Functional Differences

Biological Activity

1-Naphthylacetyl spermine (NASPM) is a potent antagonist of calcium-permeable AMPA receptors (CP-AMPARs), which play critical roles in synaptic transmission and plasticity. This article explores the biological activity of this compound, examining its mechanisms of action, effects on synaptic currents, and implications for neurological research and therapeutic applications.

This compound selectively blocks CP-AMPARs, particularly those lacking the GluA2 subunit. By inhibiting these receptors, this compound affects synaptic transmission and plasticity, which are crucial for learning and memory.

Key Findings:

- Blockage of Outward Currents : In experiments with GluA2-knockout mice, this compound was shown to completely block outward synaptic currents mediated by GluA1 receptors. This blockage is independent of the auxiliary subunits associated with the receptors, making this compound a valuable tool for studying AMPAR function in various neuronal contexts .

- Concentration-Dependent Effects : At concentrations of 10 µM and higher, this compound induces significant rectification of glutamate-evoked currents. A higher concentration (100 µM) resulted in a more pronounced inhibition of CP-AMPARs, demonstrating its effectiveness in blocking receptor activity regardless of their recent activation history .

Table 1: Summary of Experimental Findings on this compound

| Study | Organism | Concentration | Key Results |

|---|---|---|---|

| Jia et al. (1996) | Mice | 10 µM | Complete block of outward currents in CP-AMPARs |

| Fukaya et al. (2005) | Mice | 100 µM | Induction of full rectification in mEPSCs |

| Zinchenko et al. (2024) | Neurons | Varied | Inhibition of glutamatergic neurons; activation of interneurons |

Case Studies

- Homeostatic Synaptic Plasticity : In a study examining homeostatic synaptic scaling, this compound sensitivity was observed in miniature excitatory postsynaptic currents (mEPSCs). Rapid scaling-up treatments led to significant increases in mEPSC frequency that were inhibited by this compound, highlighting its role in modulating synaptic strength .

- Neuroprotection : this compound has been implicated in neuroprotective strategies following ischemic events. In postischemic CA1 neurons, intrahippocampal administration of this compound significantly reduced late rises in intracellular zinc levels, suggesting a potential therapeutic role in conditions characterized by excitotoxicity and oxidative stress .

Implications for Neurological Research

The ability of this compound to selectively inhibit CP-AMPARs makes it an essential tool for investigating the roles these receptors play in various neurological conditions, including epilepsy and neurodegenerative diseases. Its unique properties allow researchers to discern the contributions of CP-AMPARs to synaptic plasticity without the confounding effects of auxiliary subunits.

Future Directions

Further research is warranted to explore the long-term effects of this compound on synaptic plasticity and its potential as a therapeutic agent in treating disorders associated with dysregulated glutamatergic signaling.

Q & A

Basic Research Questions

Q. What experimental methodologies are most robust for characterizing Naspm’s physicochemical properties?

To ensure reproducibility, employ a combination of spectroscopic techniques (e.g., NMR, IR) and chromatographic methods (HPLC) for purity validation. Pre-test protocols using control compounds with known properties to calibrate instruments and validate measurement accuracy. Experimental design should include triplicate trials to account for instrumental variability, as outlined in quasi-experimental frameworks .

Q. How can researchers optimize sample preparation for this compound to minimize degradation during storage?

Stabilize this compound by storing lyophilized samples in inert atmospheres (argon or nitrogen) at -80°C. Conduct accelerated stability studies under varying temperatures and humidity levels to model degradation pathways. Document storage conditions and batch-specific degradation rates in metadata to enhance cross-study comparability .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

Use non-linear regression models (e.g., four-parameter logistic curves) to quantify EC50 values. Pair these with ANOVA for inter-group comparisons and post-hoc tests (e.g., Tukey’s HSD) to address multiple comparisons. Ensure raw data transparency by depositing datasets in repositories like Zenodo or Figshare, adhering to FAIR principles .

Advanced Research Questions

Q. How should conflicting data on this compound’s receptor-binding affinity be resolved across studies?

Conduct a meta-analysis integrating data from independent labs, focusing on methodological variables (e.g., buffer pH, assay temperature). Apply mixed-effects models to quantify heterogeneity and identify confounding factors. Cross-validate results using orthogonal techniques (e.g., SPR vs. radioligand binding) to isolate technical artifacts from biological variability .

Q. What strategies mitigate batch-to-batch variability in synthetic this compound production?

Implement factorial design experiments to test the impact of reaction parameters (e.g., catalyst concentration, temperature). Use Design of Experiments (DoE) software to identify critical factors and optimize synthesis conditions. Validate consistency across batches via principal component analysis (PCA) of QC data (e.g., purity, yield) .

Q. How can computational models improve the prediction of this compound’s pharmacokinetic profile?

Integrate molecular dynamics simulations (e.g., AMBER or GROMACS) with in vitro ADME data. Calibrate models using Bayesian inference to account for uncertainty in binding kinetics. Cross-reference predictions with in vivo rodent studies to refine bioavailability estimates, ensuring alignment with OECD guidelines for computational toxicology .

Q. What frameworks ensure ethical and reproducible use of this compound in interdisciplinary studies?

Adopt the FAIR data principles (Findable, Accessible, Interoperable, Reusable) for all datasets. Pre-register experimental protocols on platforms like Open Science Framework (OSF) to reduce bias. For human cell line studies, include ethics committee approvals and detailed consent documentation in supplementary materials .

Q. Methodological Considerations

Q. How to design a longitudinal study assessing this compound’s long-term stability under physiological conditions?

- Sampling: Collect time-point aliquots (e.g., 0, 6, 12 months) under simulated physiological buffers.

- Analysis: Use LC-MS/MS to quantify degradation products and correlate with bioactivity loss.

- Reporting: Follow CONSORT guidelines for transparency, including raw chromatograms and statistical code .

Q. What validation criteria are critical for this compound-related antibody specificity in immunoassays?

- Negative Controls: Test antibodies against this compound-free matrices.

- Cross-Reactivity: Screen structurally analogous compounds (≥85% similarity) using SPR.

- Reproducibility: Require inter-lab validation with Cohen’s κ >0.8 for categorical data .

Q. Tables for Reference

Q. Sources and Citations

Properties

IUPAC Name |

N-[3-[4-(3-aminopropylamino)butylamino]propyl]-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N4O/c23-12-6-15-24-13-3-4-14-25-16-7-17-26-22(27)18-20-10-5-9-19-8-1-2-11-21(19)20/h1-2,5,8-11,24-25H,3-4,6-7,12-18,23H2,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUINPPQIQARTKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCCNCCCCNCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80153568 | |

| Record name | 1-Naphthylacetylspermine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80153568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122306-11-0 | |

| Record name | N-[3-[[4-[(3-Aminopropyl)amino]butyl]amino]propyl]-1-naphthaleneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122306-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthylacetylspermine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122306110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthylacetylspermine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80153568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.